4-Morpholin-4-YL-2-phenyl-butyric acid

Descripción

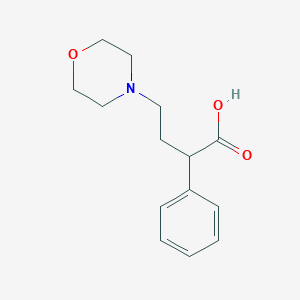

4-Morpholin-4-YL-2-phenyl-butyric acid (CAS: 858712-33-1) is a morpholine-containing carboxylic acid derivative with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.3 g/mol . Structurally, it features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a butyric acid backbone substituted with a phenyl group at the second carbon. The compound has been listed as a discontinued product by CymitQuimica , but it remains available through suppliers like Combi-Blocks at 95% purity .

Propiedades

IUPAC Name |

4-morpholin-4-yl-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZMZIVJODDPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697156 | |

| Record name | 4-(Morpholin-4-yl)-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858712-33-1 | |

| Record name | 4-(Morpholin-4-yl)-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 4-Morpholin-4-YL-2-phenyl-butyric acid typically involves:

- Preparation of 4-phenylbutyric acid or its derivatives as a key intermediate.

- Introduction of the morpholine moiety via nucleophilic substitution or amidation reactions.

- Purification and characterization of the final compound.

This approach leverages the reactivity of phenylbutyric acid derivatives with morpholine under controlled conditions to form the target molecule.

Preparation of 4-Phenylbutyric Acid Intermediate

A critical precursor in the synthesis is 4-phenylbutyric acid, which can be prepared by Friedel-Crafts acylation of benzene with butyrolactone in the presence of Lewis acid catalysts such as aluminum chloride.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Benzene + Butyrolactone | Friedel-Crafts acylation |

| 2 | Catalyst: Aluminum chloride (AlCl3) | Catalyst loading and temperature control (40–60°C) critical |

| 3 | Stirring times: ~10 min pre-addition of butyrolactone, then ~90 min reaction | Ensures complete reaction |

| 4 | Workup: Addition of aqueous sodium hydroxide base | To neutralize and isolate acid product |

This method yields 4-phenylbutyric acid efficiently and forms the basis for subsequent functionalization steps.

Detailed Synthetic Example from Literature

A representative synthetic route based on related compounds includes:

- Preparation of an intermediate (compound 4 ) by reaction of phenyl derivatives under Lewis acid catalysis.

- Conversion of this intermediate to an acid or activated ester.

- Reaction with morpholine under mild conditions (room temperature, 30 min to several hours).

- Workup involving extraction, washing with aqueous solutions, drying, and chromatographic purification.

For example, in a related synthesis:

| Step | Procedure Details | Yield & Observations |

|---|---|---|

| 1 | Reaction of (E)-4-nitrocinnamyl alcohol with SOCl2 and pyridine in dichloromethane at 0°C to room temperature for 30 min | Formation of acid chloride intermediate |

| 2 | Addition of morpholine, stirring at room temperature for 30 min | Morpholine substitution occurs |

| 3 | Extraction with ether and aqueous washes, drying over Na2SO4 | Isolates morpholine-substituted product |

| 4 | Purification by silica gel chromatography | 42% isolated yield reported for intermediate |

This procedure illustrates the feasibility of introducing morpholine into phenylbutyric acid derivatives.

Analytical and Purification Techniques

- High Performance Liquid Chromatography (HPLC) is commonly used to assess purity and confirm the identity of this compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR and 13C-NMR) is employed for structural confirmation.

- Mass Spectrometry (MS) and Infrared Spectroscopy (IR) may be used for further characterization.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Friedel-Crafts acylation | Benzene + Butyrolactone, AlCl3 catalyst, 40–60°C | Synthesis of 4-phenylbutyric acid |

| Activation of carboxylic acid | SOCl2 or EDC·HCl + HOBt, pyridine, dichloromethane | Formation of acid chloride or activated ester |

| Morpholine substitution | Morpholine, room temperature, 30 min to several hours | Introduction of morpholine ring |

| Workup and purification | Aqueous washes, drying (Na2SO4), silica gel chromatography | Isolation of pure this compound |

Research Findings and Notes

- The use of Lewis acid catalysts such as aluminum chloride is critical in the initial step for efficient formation of the phenylbutyric acid intermediate.

- Morpholine substitution is typically rapid and occurs under mild conditions, minimizing side reactions.

- Purification by silica gel chromatography is effective in isolating the target compound with high purity.

- Although detailed synthetic routes for this compound are scarce, the outlined methods are consistent with standard organic synthesis practices for similar compounds.

Análisis De Reacciones Químicas

Types of Reactions

4-Morpholin-4-YL-2-phenyl-butyric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the morpholine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-Morpholin-4-YL-2-phenyl-butyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 4-Morpholin-4-YL-2-phenyl-butyric acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following morpholine-containing carboxylic acids share structural motifs with 4-Morpholin-4-YL-2-phenyl-butyric acid but differ in substituents, chain length, or core heterocycles.

Table 1: Key Attributes of this compound and Analogues

Comparative Analysis

Structural Differences

- Backbone Chain Length: The target compound’s butyric acid chain (four carbons) contrasts with shorter chains in analogues like QZ-9260 (propanoic acid, three carbons) and QN-7924 (propionic acid, three carbons).

- Core Heterocycles : HA-7587 incorporates an isoxazole ring , a five-membered heterocycle with one oxygen and one nitrogen atom. This rigid structure could influence binding affinity in biological targets compared to the flexible morpholine ring in the target compound .

- Substituents : The benzyl group in (4-Benzylmorpholin-2-yl)acetic acid enhances aromaticity and lipophilicity, making it more suitable for hydrophobic interactions in drug-receptor binding compared to the phenyl group in the target compound .

Physicochemical Properties

- Lipophilicity: While exact LogP values are unavailable, the benzyl-substituted analogue likely has a higher LogP than the target compound due to its non-polar aromatic substituent. Conversely, shorter-chain analogues (QZ-9260, QN-7924) may exhibit lower LogP, favoring aqueous solubility .

- Molecular Weight : The target compound’s higher molecular weight (249.3 g/mol) compared to QZ-9260 (175.2 g/mol) may impact pharmacokinetic properties, such as absorption and distribution .

Actividad Biológica

4-Morpholin-4-YL-2-phenyl-butyric acid (also known as PBA) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and phenyl group attached to a butyric acid backbone. This structure contributes to its unique biological activities, particularly in cancer therapy and neuroprotection.

PBA exerts its biological effects through several mechanisms:

- Histone Deacetylase Inhibition : PBA is recognized as a histone deacetylase inhibitor (HDACI), which influences gene expression by altering histone acetylation levels. This action is crucial for regulating cell cycle progression and apoptosis in cancer cells .

- Cell Cycle Regulation : Studies have shown that PBA induces cell cycle arrest in various cancer cell lines, including gastric carcinoma, by affecting different phases of the cycle. For instance, it has been observed that treatment with PBA leads to G1 phase arrest in SGC-7901 cells, indicating its potential to inhibit tumor growth .

- Induction of Apoptosis : PBA has been reported to promote apoptosis in several cancer types, including prostate and colon cancers. This effect is linked to its ability to modulate apoptotic pathways and enhance the expression of pro-apoptotic factors .

Anticancer Properties

PBA has been extensively studied for its anticancer effects:

- Gastric Cancer : Research indicates that PBA significantly inhibits the proliferation of gastric carcinoma cells in a dose-dependent manner. In one study, concentrations as low as 5 μmol/L resulted in substantial growth inhibition after 96 hours of treatment .

- Other Cancers : Beyond gastric cancer, PBA has shown effectiveness against various malignancies, including gliomas and breast cancer, where it induces differentiation and apoptosis .

Neuroprotective Effects

PBA's neuroprotective properties have also been explored:

- It has been suggested that PBA may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. This property makes it a candidate for treating conditions such as Huntington's disease and other neurodegenerative disorders .

Case Studies

- Gastric Carcinoma Study : A study involving SGC-7901 and MGC-803 gastric cancer cell lines demonstrated that PBA treatment resulted in significant cell death and altered cell cycle dynamics, supporting its role as a potential therapeutic agent against gastric cancer .

- Neuroprotection in Animal Models : In animal models of neurodegeneration, PBA administration resulted in reduced neuronal loss and improved behavioral outcomes, indicating its potential utility in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Morpholin-4-YL-2-phenyl-butyric acid, and how can intermediates be optimized?

- Methodology : A two-step synthesis is typical: (1) coupling of morpholine with a brominated phenyl-butyric acid precursor via nucleophilic substitution, followed by (2) acid-catalyzed cyclization or hydrolysis. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) improves yield, as seen in analogous morpholine derivatives . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) to detect unreacted starting materials.

Q. How should purity and stability be assessed during synthesis?

- Methodology : Employ HPLC (C18 column, acetonitrile/0.1% TFA gradient) to quantify purity (>95% target). Stability testing under inert atmospheres (e.g., argon) is critical, as morpholine derivatives are prone to oxidation . Store at RT in amber vials with desiccants to prevent hygroscopic degradation .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodology : Use H/C NMR (DMSO-d6) to verify morpholine ring protons (δ 3.5–3.7 ppm) and phenyl-butyric acid backbone. IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm⁻¹). Compare data to structurally related compounds (e.g., 4-(Morpholine-4-sulfonyl)-benzoic acid) for validation .

Advanced Research Questions

Q. How can data contradictions in reported melting points or spectral data be resolved?

- Methodology : Polymorphism or solvent residues (e.g., hydrate formation) may cause discrepancies. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. For spectral mismatches, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline), as done for 2-[4-(Morpholin-4-ylmethyl)phenyl]-benzonitrile .

Q. What experimental designs are suitable for probing biological activity (e.g., enzyme inhibition)?

- Methodology : Use in vitro assays (e.g., kinase inhibition) with ATP-competitive binding studies. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa), referencing protocols for structurally similar oxazolo-pyridine carboxylic acids . Include positive controls (e.g., staurosporine) and validate results via dose-response curves (IC₅₀ calculations).

Q. How can solvent effects on reactivity be systematically analyzed?

- Methodology : Conduct kinetic studies in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents. Use DFT calculations (e.g., Gaussian software) to model transition states and solvation energies. Compare experimental yields with computational predictions, as demonstrated in sulfonamide synthesis .

Q. What strategies validate analytical methods for trace impurity detection?

- Methodology : Follow ICH Q2(R1) guidelines. Use LC-MS (ESI+) to identify impurities (e.g., unreacted morpholine or phenyl intermediates). Calibrate against NIST-certified standards for accuracy . For quantitation, establish linearity (R² >0.99) across 50–150% of target concentration.

Data Contradiction & Mechanistic Analysis

Q. Why do reported yields vary across synthetic protocols?

- Analysis : Variations arise from (a) reaction scale (microscale vs. bulk), (b) catalyst loading (e.g., Pd/C vs. homogeneous catalysts), or (c) workup methods (e.g., column chromatography vs. precipitation). Optimize via Design of Experiments (DoE) to isolate critical factors (e.g., temperature, solvent ratio) .

Q. How can conflicting biological activity data be reconciled?

- Analysis : Differences in cell line susceptibility (e.g., primary vs. immortalized cells) or assay conditions (e.g., serum concentration) may explain contradictions. Perform meta-analyses of published datasets, adjusting for variables like incubation time or compound solubility (logP ~2.5 predicted for this compound) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.